The compound 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-(2-cyanoethyl) 5-methyl ester is a derivative of the dihydropyridine class, which is known for its calcium channel antagonist properties. These compounds have been extensively studied due to their therapeutic potential in various medical conditions, such as hypertension and cardiac arrhythmias. The synthesis and biological activity of these compounds are of significant interest in the field of medicinal chemistry.
The synthesis of 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-(2-cyanoethyl) 5-methyl ester typically involves a Hantzsch pyridine synthesis. Although no paper in the provided set explicitly describes the synthesis of this specific compound, similar DHP derivatives are commonly synthesized using this method [ [], [], [] ]. This reaction involves the condensation of an aldehyde (3-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and a β-amino crotonate derivative containing the desired 2-cyanoethyl group.
Dihydropyridines exert their pharmacological effects primarily by inhibiting L-type calcium channels. The inhibition of these channels leads to a decrease in intracellular calcium levels, which in turn causes relaxation of vascular smooth muscle and a subsequent reduction in blood pressure. The structure-activity relationship (SAR) of dihydropyridines indicates that substitutions on the dihydropyridine ring can significantly affect their calcium channel antagonist activity. For instance, the presence of a 4-(pyridinyl) substituent has been found to be bioisosteric with a 4-(nitrophenyl) substituent, which is a common feature in many potent calcium channel blockers1. The specific compound , with its 3-nitrophenyl group, is likely to interact with the calcium channel in a manner similar to other dihydropyridine derivatives.
The primary application of dihydropyridine derivatives is in the treatment of cardiovascular diseases. The calcium channel blocking activity of these compounds makes them suitable for use as antihypertensive agents. They can also be used in the management of angina pectoris and certain types of cardiac arrhythmias. The metabolism of these drugs has been studied in various animal models, which helps in understanding their pharmacokinetics and optimizing their therapeutic efficacy3.
Some dihydropyridine derivatives have been found to possess hypoglycemic activity, making them potential candidates for the treatment of metabolic disorders such as diabetes. The structure-activity relationship studies have identified specific substituents that contribute to the hypoglycemic potency of these compounds2.
The synthesis of dihydropyridine derivatives is a key area of research, as it allows for the creation of new compounds with potentially improved pharmacological profiles. The modification of existing structures, such as cilnidipine, has led to the synthesis of new derivatives with characterized structures and confirmed by techniques like NMR and MS4. These synthetic efforts contribute to the expansion of the dihydropyridine class of drugs and the exploration of their diverse therapeutic applications.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6